1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperazine ring, which is further connected to a methylpropanone moiety. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.
Alkylation: The next step is the alkylation of 4-benzylpiperazine with 2-chloropropanone under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, antitumor, and psychoactive effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one involves its interaction with various molecular targets:
Receptor Binding: It can bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and uptake.
Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways and cellular functions.
Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-propanone: Similar structure but lacks the methyl group on the propanone moiety.
1-(4-Benzylpiperazin-1-yl)-2-phenylpropan-1-one: Contains a phenyl group instead of a methyl group, leading to different pharmacological properties.
Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group with a piperazine ring and a methylpropanone moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-13(2)15(18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
PJPOAEYHYAYLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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